2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane
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Overview
Description
2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane is a chemical compound with the molecular formula C19H20O4 and a molecular weight of 312.3597 . . It is characterized by the presence of two oxirane (epoxide) rings and two phenylmethoxy groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane typically involves the reaction of bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of a catalyst . The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time . The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and yield of the production process . The final product is purified through distillation and recrystallization to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols and other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane rings to alcohols.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include diols, alcohols, and substituted derivatives with various functional groups . These products are valuable intermediates in the synthesis of polymers, pharmaceuticals, and other fine chemicals .
Scientific Research Applications
2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of epoxy resins and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials and tissue engineering.
Medicine: Explored for its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of adhesives, coatings, and composites.
Mechanism of Action
The mechanism of action of 2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane involves the reactivity of the oxirane rings. These rings can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized derivatives . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used . The compound’s ability to form stable cross-linked networks makes it valuable in applications requiring high mechanical strength and chemical resistance .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Similar in structure but contains an isopropylidene bridge instead of a methylene bridge.
Bisphenol F diglycidyl ether: Contains a similar methylene bridge but differs in the positioning of the oxirane rings.
Uniqueness
2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane is unique due to its specific arrangement of oxirane rings and phenylmethoxy groups, which impart distinct reactivity and properties . This uniqueness makes it particularly suitable for applications requiring precise control over cross-linking and functionalization .
Properties
Molecular Formula |
C20H22O4 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane |
InChI |
InChI=1S/C20H22O4/c1-3-7-15(8-4-1)11-23-19(17-13-21-17)20(18-14-22-18)24-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
InChI Key |
MDWQEONVMMULLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C(C(C2CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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